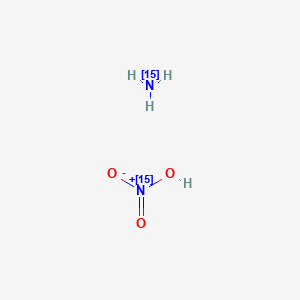
Ammonium nitrate-15N2
Vue d'ensemble
Description
Ammonium nitrate-15N2 is a chemically synthesized compound where both the nitrogen atoms in the ammonium and nitrate ions are isotopically labeled with nitrogen-15. This compound is primarily used in scientific research to trace nitrogen pathways and study nitrogen-related processes due to its isotopic labeling.
Mécanisme D'action
Target of Action
Ammonium nitrate-15N2 is primarily targeted towards the nitrogen cycle in biological systems . It is used in metabolic labeling of plants for quantitative plant proteomic experiments . The 15N isotope in the compound allows for the tracking of nitrogen through various biochemical pathways.
Mode of Action
This compound, being a source of nitrogen, is assimilated by microorganisms. The 15N isotope acts as a tracer, allowing scientists to track the flow of nitrogen through various biochemical pathways . This compound is used to estimate N2 fixation rates from incubations of environmental samples by monitoring the incorporation of isotopically labeled 15N2 into organic matter .
Biochemical Pathways
The core nitrogen cycle involves four reduction pathways and two oxidation pathways . This compound plays a role in these pathways, particularly in the process of nitrogen fixation . Nitrogen fixation is the process of reducing atmospheric molecular nitrogen to ammonia, a biologically useful reduced form incorporated into amino acids and other vital compounds .
Pharmacokinetics
Its bioavailability is largely determined by its solubility in water and its ability to be assimilated by microorganisms .
Result of Action
The primary result of the action of this compound is the incorporation of the 15N isotope into various nitrogenous compounds within the organism. This allows for the tracking of nitrogen flow through various biochemical pathways .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the presence of other nitrogen sources, pH levels, temperature, and the presence of specific microorganisms can all impact the effectiveness of this compound . It’s important to note that the use of this compound should be done with caution due to potential contamination issues .
Analyse Biochimique
Biochemical Properties
Ammonium Nitrate-15N2 plays a crucial role in biochemical reactions. It is involved in the nitrogen cycle, interacting with various enzymes and proteins that facilitate the conversion of nitrogen into different forms. These interactions are essential for the regulation of nitrogen in ecosystems .
Subcellular Localization
Always refer to the primary literature and product specifications for the most accurate and up-to-date information .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium nitrate-15N2 can be synthesized by reacting ammonia-15N with nitric acid-15N. The reaction is typically carried out under controlled conditions to ensure the purity and isotopic enrichment of the final product: [ ^{15}NH_3 + H^{15}NO_3 \rightarrow {15}NH_4{15}NO_3 ]
Industrial Production Methods: The industrial production of this compound involves several steps:
Neutralization: Ammonia-15N is reacted with nitric acid-15N to form this compound.
Concentration: The resulting solution is concentrated by evaporating excess water.
Prilling or Granulation: The concentrated solution is then solidified into prills or granules.
Cooling and Conditioning: The solidified product is cooled and conditioned to ensure stability and prevent caking.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium nitrate-15N2 undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes into nitrogen, water vapor, and oxygen. [ 2 {15}NO_3 \rightarrow 2 ^{15}N_2 + 4 H_2O + O_2 ]
Oxidation: It acts as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced to form ammonia and other nitrogen-containing compounds.
Common Reagents and Conditions:
Decomposition: Typically occurs at temperatures above 210°C.
Oxidation: Often involves organic compounds or metals as reducing agents.
Reduction: Requires reducing agents such as hydrogen or metals.
Major Products:
Decomposition: Nitrogen gas, water vapor, and oxygen.
Oxidation: Various oxidized products depending on the reactants.
Reduction: Ammonia and other nitrogen-containing compounds.
Applications De Recherche Scientifique
Ammonium nitrate-15N2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used to study nitrogen cycling and transformations in various chemical processes.
Biology: Employed in metabolic labeling of plants to trace nitrogen uptake and assimilation.
Medicine: Utilized in tracer studies to understand nitrogen metabolism in biological systems.
Industry: Applied in the production of fertilizers and explosives, where isotopic labeling helps in studying the efficiency and environmental impact of these products.
Comparaison Avec Des Composés Similaires
Ammonium nitrate-15N2 is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:
Ammonium nitrate: The non-labeled version, commonly used as a fertilizer and in explosives.
Ammonium-15N nitrate: Only the ammonium ion is labeled with nitrogen-15.
Ammonium nitrate-15N: Only the nitrate ion is labeled with nitrogen-15.
Ammonium-15N2 sulfate: Another nitrogen-15 labeled compound used in similar research applications.
The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed insights into nitrogen-related processes compared to singly labeled compounds.
Propriétés
InChI |
InChI=1S/HNO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3/i2*1+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRORZGWHZXZQMV-NPMJFZSBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH3].[15N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745929 | |
| Record name | (~15~N)Nitric acid--(~15~N)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.030 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43086-60-8 | |
| Record name | Nitric-15N acid, ammonium-15N salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43086-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~15~N)Nitric acid--(~15~N)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43086-60-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate](/img/structure/B3068312.png)
![N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine](/img/structure/B3068315.png)
![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)


![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B3068371.png)






